molecular formula C19H28N2O4 B5589841 1-cyclopentyl-4-(3,4,5-trimethoxybenzoyl)piperazine

1-cyclopentyl-4-(3,4,5-trimethoxybenzoyl)piperazine

Cat. No.: B5589841
M. Wt: 348.4 g/mol
InChI Key: QNUGWQAMXHJWHG-UHFFFAOYSA-N
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Description

1-cyclopentyl-4-(3,4,5-trimethoxybenzoyl)piperazine is a useful research compound. Its molecular formula is C19H28N2O4 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.20490738 g/mol and the complexity rating of the compound is 419. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antihistaminic and Antiserotonin Properties

Studies have demonstrated the potential of piperazine derivatives in exhibiting antihistaminic and antiserotonin activities. For instance, cyproheptadine, a closely related compound, has shown to antagonize the vasodepressor effects of histamine and block the vasopressor actions of serotonin in experimental models. This indicates a high degree of both antihistaminic and antiserotonin actions, suggesting potential therapeutic applications in conditions involving histamine and serotonin (Stone et al., 1961).

Cancer Cell Cytotoxicity

Piperazine derivatives have been investigated for their cytotoxicity against various cancer cell lines, showing significant cell growth inhibitory activity. A study on novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives demonstrated cytotoxic effects on liver, breast, colon, gastric, and endometrial cancer cell lines, indicating their potential as anticancer agents (Yarim et al., 2012).

Antimicrobial and Antibacterial Activities

Research on 1,4-disubstituted piperazines and related structures has highlighted their antimicrobial and antibacterial properties. For example, piperazine-linked ciprofloxacin dimers were reported as potent antibacterial agents against resistant strains of Staphylococcus aureus, and indolylpropyl benzamidopiperazines have shown promise as ligands of acetylcholinesterase and serotonin transporters, with therapeutic implications against Alzheimer’s disease (Shroff et al., 2022).

Antioxidant Activity

Piperazine derivatives, particularly those with a xanthine moiety at N4, have been synthesized and evaluated for their antioxidant activities. Compounds with hydroxyl groups demonstrated significant free radical scavenging efficacies, emphasizing the importance of hydroxyl presence for antioxidant properties (Andonova et al., 2014).

Apoptosis Induction in Cancer Cells

A specific piperazine derivative, 2-N,N-Diethylaminocarbonyloxymethyl-1-diphenylmethyl-4-(3,4,5-trimethoxybenzoyl) piperazine hydrochloride (PMS-1077), has been shown to induce apoptosis in Human Burkitt’s lymphoma cells, suggesting its potential as a therapeutic agent targeting cancer cell proliferation (Wang et al., 2009).

Properties

IUPAC Name

(4-cyclopentylpiperazin-1-yl)-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-23-16-12-14(13-17(24-2)18(16)25-3)19(22)21-10-8-20(9-11-21)15-6-4-5-7-15/h12-13,15H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUGWQAMXHJWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.